4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(3-methylphenyl)-4-oxobutanamide
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Overview
Description
3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE is a complex organic compound that features an indole moiety, a hydrazinecarbonyl group, and a substituted propanamide. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE typically involves the condensation of 1H-indole-3-carbaldehyde with hydrazine derivatives, followed by coupling with substituted propanoic acid derivatives. The reaction conditions often include the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The hydrazinecarbonyl group can be reduced to form hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxindole derivatives, reduced hydrazine compounds, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. For example, as a COX-2 inhibitor, it selectively binds to the COX-2 enzyme, inhibiting its activity and reducing inflammation . The indole moiety plays a crucial role in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit COX-2 while providing gastric sparing effects makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N'-[(E)-1H-indol-3-ylmethylideneamino]-N-(3-methylphenyl)butanediamide |
InChI |
InChI=1S/C20H20N4O2/c1-14-5-4-6-16(11-14)23-19(25)9-10-20(26)24-22-13-15-12-21-18-8-3-2-7-17(15)18/h2-8,11-13,21H,9-10H2,1H3,(H,23,25)(H,24,26)/b22-13+ |
InChI Key |
HHVFGFJSGQDSJA-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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